4-(Piperidin-2-yl)pyridine Hydrochloride: A Versatile Scaffold for CNS and Oncology Therapeutics
4-(Piperidin-2-yl)pyridine Hydrochloride: A Versatile Scaffold for CNS and Oncology Therapeutics
4-(Piperidin-2-yl)pyridine hydrochloride CAS number 1402672-48-3
Executive Summary
4-(Piperidin-2-yl)pyridine hydrochloride (CAS 1402672-48-3) is a high-value heterocyclic intermediate functioning as a "privileged scaffold" in medicinal chemistry. Structurally composed of a piperidine ring linked at the C2 position to the C4 position of a pyridine ring, this compound serves as a critical pharmacophore in the development of G-Protein Coupled Receptor (GPCR) modulators and Kinase inhibitors .
Its amphiphilic nature—combining a basic secondary amine (piperidine) with a hydrogen-bond accepting aromatic system (pyridine)—allows it to mimic peptide turns and interact with key aspartate residues in receptor binding pockets. It is particularly prominent in the synthesis of Porcupine (PORCN) inhibitors (Wnt pathway) and Smoothened (SMO) receptor antagonists (Hedgehog pathway), making it a cornerstone in oncology drug discovery.
Chemical Profile & Technical Specifications[1][2][3]
The hydrochloride salt form enhances the stability and water solubility of the free base, facilitating its use in aqueous reaction media and biological assays.
| Property | Specification |
| IUPAC Name | 4-(Piperidin-2-yl)pyridine hydrochloride |
| Common Name | 2-(4-Pyridyl)piperidine HCl |
| CAS Number | 1402672-48-3 |
| Molecular Formula | C₁₀H₁₄N₂ · xHCl (Typically monohydrochloride: C₁₀H₁₅ClN₂) |
| Molecular Weight | 198.69 g/mol (for mono-HCl) |
| Structure | Pyridine ring attached to C2 of Piperidine |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in ethanol |
| pKa (Calc) | ~10.8 (Piperidine NH), ~5.2 (Pyridine N) |
| Appearance | White to off-white hygroscopic solid |
| Key Functionality | Secondary amine (nucleophile), Pyridine nitrogen (H-bond acceptor) |
Synthetic Utility & Reaction Causality
The utility of 4-(piperidin-2-yl)pyridine lies in its bifunctional reactivity . The secondary amine of the piperidine ring is a potent nucleophile, ready for diversification via amide coupling, reductive amination, or SNAr reactions. The pyridine ring remains stable under these conditions but can be activated for cross-coupling if halogenated.
Core Synthetic Strategy: Selective Hydrogenation
The most atom-economical route to this scaffold involves the selective reduction of 2,4'-bipyridine . This process relies on the electronic differentiation between the two pyridine rings. The 2-substituted ring (relative to the linkage) is often more susceptible to reduction under specific acidic conditions due to chelation effects or electronic activation.
Experimental Protocol: Selective Hydrogenation of 2,4'-Bipyridine
Note: This protocol synthesizes the dihydrochloride salt, which can be converted to the monohydrochloride.
Reagents:
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Substrate: 2,4'-Bipyridine (CAS 581-47-5)
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Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst)
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Solvent: Glacial Acetic Acid / Concentrated HCl[1]
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Hydrogen Source: H₂ gas (50-60 psi)
Step-by-Step Methodology:
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Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 10.0 g (64 mmol) of 2,4'-bipyridine in 100 mL of glacial acetic acid.
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Activation: Add 5.0 mL of concentrated HCl (12 M). Causality: Acidification protonates the pyridine nitrogens, activating the ring toward hydrogenation and preventing catalyst poisoning by the basic nitrogens.
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Catalyst Addition: Carefully add 500 mg (5 wt%) of PtO₂ under an inert nitrogen atmosphere.
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Hydrogenation: Seal the vessel, purge with N₂ (3x), then fill with H₂ to 60 psi. Agitate at room temperature for 12–24 hours.
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Monitoring: Monitor H₂ uptake. The reaction is stopped when the theoretical uptake (3 equivalents of H₂) is reached to prevent over-reduction to the bipiperidine.
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Work-up: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Concentrate the filtrate under reduced pressure to remove acetic acid.
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Salt Formation: Dissolve the residue in a minimum amount of ethanol and add diethyl ether to precipitate the crude hydrochloride salt.
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Purification: Recrystallize from Ethanol/Ether to yield 4-(piperidin-2-yl)pyridine hydrochloride as a white crystalline solid.
Alternative Route: Cross-Coupling & Reduction
For asymmetric synthesis or isotopic labeling, a modular approach is preferred.
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Coupling: Suzuki-Miyaura coupling of 4-pyridylboronic acid with 2-bromopyridine .
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Resolution: Chiral resolution of the resulting amine after reduction, or use of a chiral catalyst during the hydrogenation step (e.g., Rh-Josiphos complexes).
Structural Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthetic pathway and the downstream application of the scaffold in creating Wnt pathway inhibitors (e.g., LGK-974 analogs).
Caption: Synthetic workflow transforming 2,4'-bipyridine into the target scaffold and its subsequent utilization in drug discovery.
Therapeutic Applications & Mechanism[5]
Wnt Pathway Inhibition (Porcupine Inhibitors)
The Wnt signaling pathway is a primary driver in embryogenesis and tissue homeostasis, but its dysregulation leads to tumorigenesis (e.g., colorectal, head and neck cancers).[2]
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Target: Porcupine (PORCN), a membrane-bound O-acyltransferase.[2]
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Role of Scaffold: The 4-(piperidin-2-yl)pyridine moiety acts as a biomimetic anchor . The pyridine nitrogen often hydrogen bonds with Serine or Histidine residues in the PORCN active site, while the piperidine ring (often substituted at the nitrogen) orients the molecule into the hydrophobic tunnel required for blocking Wnt palmitoylation.
Hedgehog Pathway (Smoothened Antagonists)
In Smoothened (SMO) antagonists, the pyridine-piperidine motif serves as a rigid linker that positions hydrophobic groups (e.g., chloro-benzenes) into the deep transmembrane pocket of the 7-TM receptor.
Handling, Stability, and Safety
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Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
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Stability: Stable under acidic conditions. Avoid strong oxidizing agents which may form N-oxides on the pyridine ring.
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Safety:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Use nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
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References
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ChemicalBook. (2025).[3] 4-(Piperidin-2-yl)pyridine hydrochloride Product Specifications. Retrieved from
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National Institutes of Health (NIH). (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proceedings of the National Academy of Sciences. Retrieved from
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Organic Syntheses. (2001). Preparation of Substituted Pyridines and Piperidines. Org. Synth. Coll. Vol. 10. Retrieved from
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ThalesNano. (2022). Selective Hydrogenation of Pyridine Derivatives in Flow. Application Note. Retrieved from
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Royal Society of Chemistry. (2023). Selective Hydrogenation of Heterocycles using Pd Nanoparticles. RSC Advances. Retrieved from
